molecular formula C19H15N5O4S B2409469 N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1203352-57-1

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide

货号: B2409469
CAS 编号: 1203352-57-1
分子量: 409.42
InChI 键: RURTXJJJFAQLOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15N5O4S and its molecular weight is 409.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c25-15(20-10-16-22-17(24-28-16)12-5-2-1-3-6-12)9-13-11-29-19(21-13)23-18(26)14-7-4-8-27-14/h1-8,11H,9-10H2,(H,20,25)(H,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURTXJJJFAQLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that combines multiple heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, an oxadiazole moiety, and a furan carboxamide, which contribute to its biological properties. The structural formula is as follows:

N 4 2 oxo 2 3 phenyl 1 2 4 oxadiazol 5 yl methyl amino ethyl thiazol 2 yl furan 2 carboxamide\text{N 4 2 oxo 2 3 phenyl 1 2 4 oxadiazol 5 yl methyl amino ethyl thiazol 2 yl furan 2 carboxamide}

1. Anticancer Activity

Research indicates that derivatives of oxadiazoles and thiazoles possess significant anticancer properties. For instance, compounds similar to N-(4-(2-oxo... have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

  • IC50 Values: Compounds with thiazole and oxadiazole rings have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines (e.g., Jurkat and A431 cells) .
CompoundIC50 (µg/mL)Cell Line
91.61 ± 1.92Jurkat
101.98 ± 1.22A431

The mechanism by which N-(4-(2-oxo... exerts its anticancer effects involves interaction with key proteins involved in cell survival and apoptosis. Studies using molecular dynamics simulations have revealed that these compounds primarily interact through hydrophobic contacts with proteins like Bcl-2, which is crucial for regulating apoptosis .

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thiazole and oxadiazole derivatives have shown effectiveness against certain bacterial strains.

Case Study:
In a comparative study, a related thiazole derivative exhibited significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of such compounds:

Key Points:

  • The presence of electron-donating groups enhances anticancer activity.
  • Substituents on the phenyl ring significantly influence the potency of the compound.
Structural FeatureEffect on Activity
Methyl group at position 4Increases cytotoxicity
N-substituted phenyl groupEssential for anticancer activity

科学研究应用

Anticancer Applications

Numerous studies have highlighted the anticancer properties of compounds similar to N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide. The following points summarize key findings:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% .
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Case Study: Anticancer Activity

A study demonstrated that a related compound exhibited an IC50 value of 45 µM against human lung adenocarcinoma cells, indicating its potential as a lead compound for further development in cancer therapy.

Antimicrobial Properties

Research has also indicated that compounds containing oxadiazole moieties possess notable antimicrobial activity. This includes:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against both gram-positive and gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus.
BacteriaMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coliVariable depending on derivative

Anti-inflammatory Effects

Some derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests applications in treating inflammatory diseases.

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescription
AnticancerInduces apoptosis in various cancer cell lines; significant cytotoxicity observed.
AntimicrobialEffective against gram-positive and gram-negative bacteria; low MIC values reported.
Anti-inflammatoryPotential to inhibit inflammatory responses; therapeutic implications for inflammatory diseases.

常见问题

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound integrates a thiazole ring, furan-2-carboxamide, and a 3-phenyl-1,2,4-oxadiazole moiety. Key functional groups include:

  • The oxadiazole ring (electron-deficient, enhances metabolic stability).
  • The thiazole-2-ylidene group (imparts planarity for target binding).
  • The furan-2-carboxamide (provides hydrogen-bonding capacity). Methodology : Structural confirmation employs NMR spectroscopy (¹H/¹³C) to assign proton environments and carbonyl resonances, mass spectrometry (MS) for molecular weight validation, and FT-IR to identify C=O (1680–1720 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Q. What are the standard synthetic routes for this compound?

Synthesis involves multi-step reactions:

  • Step 1 : Formation of the 3-phenyl-1,2,4-oxadiazole ring via cyclization of a nitrile and hydroxylamine under reflux (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Coupling the oxadiazole to a thiazole intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt in DMF) .
  • Step 3 : Final functionalization with furan-2-carboxamide via nucleophilic substitution (e.g., K₂CO₃, DMF, 60°C) . Monitoring : Reaction progress is tracked via TLC (silica gel, UV visualization) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How is purity assessed, and what analytical thresholds are critical?

Purity is validated using:

  • HPLC : ≥95% purity at 254 nm (C18 column, retention time ~8.2 min) .
  • Elemental Analysis : Deviation ≤0.4% for C, H, N, S .
  • Melting Point : Sharp range (e.g., 210–212°C) confirms crystallinity .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include:

  • Kinases (e.g., EGFR, VEGFR) due to thiazole-oxadiazole motifs .
  • Microtubule assembly (anticancer activity observed in thiazole derivatives) .
  • Antimicrobial targets (e.g., bacterial topoisomerases via furan-carboxamide interactions) .

Q. How is solubility optimized for in vitro assays?

Solubility enhancement strategies :

  • Use of DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) .
  • Co-solvents like PEG-400 (≤5% v/v) for cell-based assays .
  • Micellar systems (e.g., Cremophor EL) for hydrophobic intermediates .

Advanced Research Questions

Q. How can conflicting SAR data from analogs be resolved?

Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Steric effects : Bulkier substituents on the oxadiazole (e.g., 4-methylphenyl vs. 3-nitrophenyl) reduce binding pocket access .
  • Electron-withdrawing groups : Enhance oxadiazole’s π-π stacking but reduce solubility. Resolution : Use molecular docking (AutoDock Vina) paired with free-energy perturbation (FEP) to model binding affinities .

Q. What strategies improve synthetic yield while minimizing byproducts?

Optimization approaches :

  • Oxadiazole cyclization : Replace traditional thermal methods with microwave-assisted synthesis (120°C, 30 min, 85% yield vs. 60% conventional) .
  • Thiazole coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective C–N bond formation .
  • Byproduct mitigation : Employ scavenger resins (e.g., QuadraSil™ AP for unreacted amines) .

Q. How do stability studies inform formulation design?

Degradation pathways :

  • Hydrolytic instability : Oxadiazole ring cleavage at pH < 4 or > 9 .
  • Photodegradation : Furan ring oxidation under UV light (λ = 254 nm) . Formulation solutions :
  • Lyophilized powders for long-term storage (−80°C, argon atmosphere) .
  • Enteric coatings (e.g., Eudragit® L100) for pH-sensitive delivery .

Q. What computational methods predict off-target interactions?

Workflow :

  • Pharmacophore modeling (Schrödinger Phase) to map essential binding features.
  • Druggability assessment : SwissADME for bioavailability, CYP450 interactions .
  • Off-target screening : Similarity ensemble approach (SEA) against ChEMBL . Validation : Compare with experimental data from kinase profiling panels (e.g., Eurofins DiscoverX) .

Q. How are contradictory bioactivity results across cell lines addressed?

Case Example : Disparate IC₅₀ values in melanoma (A375: 2.1 µM) vs. breast cancer (MCF7: 15 µM) may reflect:

  • Efflux pumps : Overexpression of ABCB1 in MCF7 reduces intracellular concentration .
  • Metabolic differences : CYP3A4-mediated oxidation in liver-derived cell lines .
    Solutions :
  • Co-administration with efflux inhibitors (e.g., verapamil) .
  • Metabolite profiling via LC-MS/MS to identify active/inactive derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。